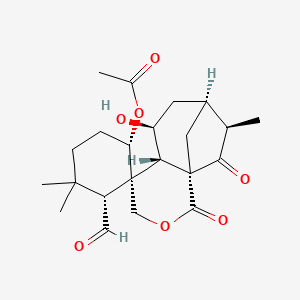

Rabdosichuanin A

Descripción

Rabdosichuanin A (C₂₂H₃₀O₇; molecular weight 406.48 g/mol) is a diterpenoid compound isolated from Isodon setschwanensis (Sichuan Xiang Cha Cai), a plant used in traditional Chinese medicine . It is characterized by a melting point of 225–227°C and a specific optical rotation of [α]D²⁵ = +107.27° (c = 0.55, MeOH) . While its pharmacological activities remain understudied, its structural analogs, such as Rabdosichuanin C, have demonstrated anti-inflammatory properties via inhibition of the NF-κB pathway .

Propiedades

Fórmula molecular |

C22H30O7 |

|---|---|

Peso molecular |

406.5 g/mol |

Nombre IUPAC |

[(1S,1'S,3'R,5S,6S,7S,9S,10R)-3'-formyl-7-hydroxy-4',4',10-trimethyl-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate |

InChI |

InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,11,13-17,25H,5-8,10H2,1-4H3/t11-,13-,14+,15-,16+,17-,21+,22+/m1/s1 |

Clave InChI |

FOZIRCRTSCHOHT-TUXYLBHMSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]2C[C@@H]([C@@H]3[C@@](C2)(C1=O)C(=O)OC[C@]34[C@H](CCC([C@H]4C=O)(C)C)OC(=O)C)O |

SMILES canónico |

CC1C2CC(C3C(C2)(C1=O)C(=O)OCC34C(CCC(C4C=O)(C)C)OC(=O)C)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Rabdosichuanin Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Optical Rotation ([α]D) | Source |

|---|---|---|---|---|---|

| Rabdosichuanin A | C₂₂H₃₀O₇ | 406.48 | 225–227 | +107.27° (c = 0.55, MeOH) | Isodon setschwanensis |

| Rabdosichuanin B | C₂₀H₂₈O₅ | 348.33 | 241–243 | −58.16° (c = 0.576, MeOH) | Isodon setschwanensis |

| Rabdosichuanin C | C₂₀H₂₈O₆ | 364.44 | 231–233 | −120.94° (c = 0.55, MeOH) | Isodon setschwanensis |

| Rabdosichuanin D | C₂₄H₃₄O₈ | 450.53 | 246–248 | −32.79° (c = 0.427, MeOH) | Isodon setschwanensis |

| Rabdoside 1 | C₂₆H₄₀O₁₁ | 528.60 | 179–180 | −4.6° (c = 1.0, MeOH) | Rabdosia eriocalyx |

Key Observations :

- Molecular Complexity : Rabdosichuanin D and Rabdoside 1 exhibit higher molecular weights due to additional oxygen-containing functional groups (e.g., hydroxyl, ether).

- Optical Activity: The sign and magnitude of optical rotations vary significantly, reflecting differences in chiral centers and stereochemical configurations. For instance, this compound’s strong positive rotation contrasts with Rabdosichuanin C’s pronounced negative value .

- Thermal Stability : Melting points correlate with molecular symmetry and intermolecular interactions. Rabdosichuanin D’s high melting point (246–248°C) suggests robust crystalline packing compared to Rabdoside 1 (179–180°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.